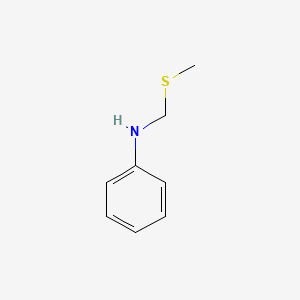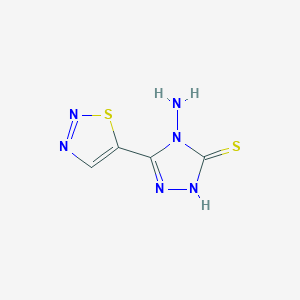
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound is characterized by the presence of both triazole and thiadiazole rings, which contribute to its diverse chemical reactivity and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with various reagents. One common method includes the reaction with hydrazonoyl halides, which leads to the formation of triazolothiadiazines . The reaction conditions often involve refluxing in ethanol with a catalyst such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a variety of substituted triazole-thiadiazole compounds .
Wissenschaftliche Forschungsanwendungen
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in critical biological pathways . Additionally, its ability to form hydrogen bonds and interact with different receptors contributes to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
- 4-amino-3-mercapto-1,2,4-triazole
- 3-arylamino-6-phenyl-1,2,4-triazolo-3,4-b-1,3,4-thiadiazine
Uniqueness
What sets 4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione apart is its combined triazole and thiadiazole rings, which provide a unique scaffold for various chemical reactions and biological activities. This dual-ring structure enhances its potential as a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
64369-17-1 |
|---|---|
Molekularformel |
C4H4N6S2 |
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
4-amino-3-(thiadiazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C4H4N6S2/c5-10-3(7-8-4(10)11)2-1-6-9-12-2/h1H,5H2,(H,8,11) |
InChI-Schlüssel |
KCEXEVSZRWRKGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SN=N1)C2=NNC(=S)N2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


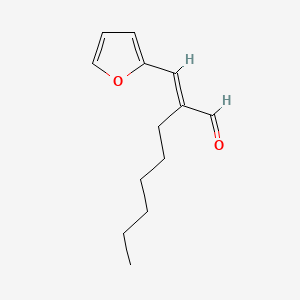
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
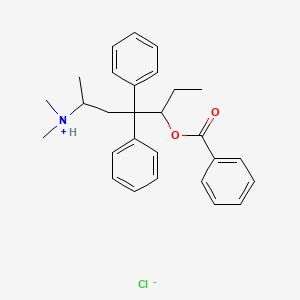
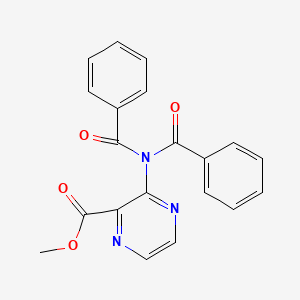
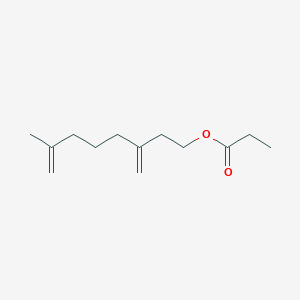





![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


